Cajanin

Description

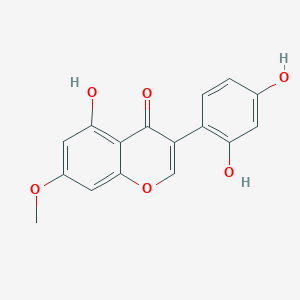

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-9-5-13(19)15-14(6-9)22-7-11(16(15)20)10-3-2-8(17)4-12(10)18/h2-7,17-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFNTRJPGFNJQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=C(C=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954540 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32884-36-9 | |

| Record name | Cajanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32884-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cajanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAJANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3QGE5M9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 210 °C | |

| Record name | Cajanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Isolation, and Biosynthesis of Cajanin

Natural Sources of Cajanin

This compound is widely distributed in several plant species, predominantly within the Leguminosae family, reflecting its role as a plant-derived compound.

Botanical Origins, Including Cajanus cajan (Pigeon Pea)

One of the primary botanical sources of this compound is Cajanus cajan (L.) Millsp., commonly known as pigeon pea cdutcm.edu.cn. This perennial, drought-resistant legume is extensively cultivated in subtropical and semi-arid tropical regions globally, with India being a leading producer bidd.groupufz.de. Cajanus cajan belongs to the Fabaceae family bidd.groupufz.deplos.orgcdutcm.edu.cn. Within the pigeon pea plant, this compound has been identified in both its seeds and etiolated stems fishersci.ca. Beyond its role as a simple chemical compound, this compound is also recognized as a major globulin protein found in pigeon pea seeds fishersci.senih.gov. Isoflavonoids, including this compound, are known to function as phytoalexins, which are compounds produced by plants as a defense mechanism against pathogens uni.lu. A related compound, cajaninstilbene acid, has also been isolated from Cajanus cajan wikipedia.org.

Identification in Other Plant Species (e.g., Canavalia lineata, Dalbergia parviflora, Sophorae Flos)

Beyond Cajanus cajan, this compound's presence has been documented in other notable plant species. It is an isoflavonoid (B1168493) that has been isolated from the heartwood of Dalbergia parviflora Roxb., another member of the Leguminosae family plantaedb.comresearchgate.netlipidmaps.orgresearchgate.net. Furthermore, this compound has been identified in Sophorae Flos, which refers to the dried flower buds of Sophora japonica L., also belonging to the Leguminosae family nih.govwikipedia.orgnih.govwikipedia.org. Its isolation has also been reported from the pods of Canavalia lineata cdutcm.edu.cnnih.govnih.gov.

The diverse natural occurrences of this compound across these plant species highlight its significance as a plant metabolite.

Table 1: Natural Sources of this compound and Related Compounds

| Compound Name | Primary Botanical Source | Plant Part(s) Identified In | Family |

| This compound | Cajanus cajan (Pigeon Pea) | Seeds, Etiolated Stems | Fabaceae |

| This compound | Dalbergia parviflora Roxb. | Heartwood | Leguminosae |

| This compound | Sophorae Flos (Sophora japonica) | Dried Flower Buds | Leguminosae |

| This compound | Canavalia lineata | Pods | Leguminosae |

| Cajaninstilbene acid | Cajanus cajan (Pigeon Pea) | Whole Plant | Fabaceae |

Isolation Methodologies for this compound and Related Compounds

The isolation of this compound and its related compounds from plant matrices typically involves a combination of extraction and sophisticated chromatographic purification techniques.

Chromatographic Purification Strategies

Isolation of this compound from Sophorae Flos has been achieved through glucose uptake assay-guided fractionations of the methanol (B129727) extract nih.govwikipedia.orgnih.gov. For Dalbergia parviflora, this compound with a high purity (approximately 98% w/w) was isolated and identified using established methods researchgate.net.

A detailed isolation procedure for this compound from Canavalia lineata pods involved initial methanol extraction, followed by successive partitioning with ethyl acetate (B1210297) (EtOAc) and butanol (BuOH). The resulting fractions were then subjected to C18 column chromatography, Medium Pressure Liquid Chromatography (MPLC), and preparative High-Performance Liquid Chromatography (HPLC) for further purification nih.gov. Specific HPLC parameters included the use of YMC-Triart C18 ExRS columns with varying acetonitrile (B52724) (ACN) gradients and flow rates to achieve separation nih.gov.

In the context of Cajanus cajan, the isolation of bioactive peptides, including a major globulin protein identified as this compound, involved extraction with a 3.5% saline solution. This was followed by ammonium (B1175870) sulfate (B86663) fractionation, dialysis, and Gel Filtration Chromatographic (GFC) analysis fishersci.se. For the isolation of stilbene (B7821643) metabolites, such as cajaninstilbene acid and longistylin A, from C. cajan leaves, cold extraction with methanol was employed, followed by column chromatography utilizing silica (B1680970) gel as the stationary phase and elution with various mixtures of n-hexane, dichloromethane (B109758) (CH2Cl2), and methanol (MeOH) nih.gov. Repeated column chromatography and solvent treatment were crucial steps in purifying these compounds nih.gov.

Table 2: General Chromatographic Purification Strategies for this compound and Related Compounds

| Plant Source | Initial Extraction Solvent | Primary Chromatographic Techniques |

| Sophorae Flos | Methanol | Assay-guided fractionation |

| Dalbergia parviflora | Not specified (established methods) | Not specified (high purity achieved) |

| Canavalia lineata | Methanol | C18 Column Chromatography, MPLC, Preparative HPLC |

| Cajanus cajan (protein) | 3.5% Saline Solution | Ammonium Sulfate Fractionation, Dialysis, Gel Filtration Chromatography |

| Cajanus cajan (stilbenes) | Methanol | Column Chromatography (Silica Gel, various solvent mixtures) |

Biosynthetic Pathways of this compound

This compound, as an isoflavonoid, is synthesized through a branch of the phenylpropanoid pathway, a fundamental metabolic route in plants for producing a wide array of secondary metabolites cdutcm.edu.cnplantaedb.comresearchgate.netlipidmaps.orgwikipedia.orgnih.govnih.gov. The biosynthesis of isoflavones, including this compound, initiates with the amino acid phenylalanine.

The core steps in the isoflavonoid biosynthetic pathway involve a series of enzymatic reactions:

Phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

Cinnamic acid is then hydroxylated into p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

Subsequently, 4-coumarate:coenzyme A ligase (4CL) converts p-coumaric acid into p-coumaroyl CoA.

Chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) are involved in the synthesis of chalcones, which are then isomerized into naringenin (B18129) by chalcone isomerase (CHI).

A pivotal step is catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme. IFS plays a crucial role by redirecting flavonoid intermediates, such as naringenin, towards the isoflavonoid pathway, leading to the formation of 2-hydroxyisoflavanone (B8725905).

Finally, 2-hydroxyisoflavanone dehydratase (HID/IFD) catalyzes the dehydration of 2-hydroxyisoflavanone to yield fundamental isoflavone compounds like genistein (B1671435) and daidzein.

The foundational C6-C3-C6 skeleton of isoflavones is formed from two distinct biosynthetic origins: the A-ring is derived from the acetate pathway, while the B- and C-rings originate from the shikimate pathway. Following the formation of the basic isoflavone structure, further enzymatic modifications, including glycosylation, methylation, and hydroxylation, contribute to the structural diversity of isoflavonoids. Notably, this compound is classified as a 7-O-methylisoflavone, indicating the presence of a methoxy (B1213986) group at the C7 position, which is a result of specific methylation steps in its biosynthesis.

Table 3: Key Enzymes in Isoflavonoid Biosynthesis

| Enzyme Name | Abbreviation | Catalyzed Reaction | Pathway Contribution |

| Phenylalanine ammonia-lyase | PAL | Phenylalanine → Cinnamic acid | Initial step of phenylpropanoid pathway |

| Cinnamate 4-hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Phenylpropanoid pathway |

| 4-Coumarate:coenzyme A ligase | 4CL | p-Coumaric acid → p-Coumaroyl CoA | Phenylpropanoid pathway |

| Chalcone synthase | CHS | Precursor to chalcones | Flavonoid/Isoflavonoid pathway |

| Chalcone reductase | CHR | Precursor to chalcones | Flavonoid/Isoflavonoid pathway |

| Chalcone isomerase | CHI | Chalcones → Naringenin | Flavonoid/Isoflavonoid pathway |

| Isoflavone synthase | IFS | Naringenin → 2-Hydroxyisoflavanone (committed step) | Isoflavonoid pathway |

| 2-Hydroxyisoflavanone dehydratase | HID/IFD | 2-Hydroxyisoflavanone → Basic Isoflavones (e.g., Genistein, Daidzein) | Isoflavonoid pathway |

Biological Activities and Pharmacological Potential of Cajanin

Anticarcinogenic and Antiproliferative Activities

Cajanin, particularly Cajaninstilbene Acid (CSA), demonstrates significant anticarcinogenic and antiproliferative properties, affecting various aspects of cancer cell biology from viability to tumor inhibition in vivo.

Cajaninstilbene Acid (CSA) has been shown to exert antiproliferative effects across a spectrum of human cancer cell lines. Studies indicate its activity against human breast adenocarcinoma (MCF-7), human cervical adenocarcinoma (HeLa), human colorectal adenocarcinoma (Caco-2), human lung cancer (A549), and human hepatoma (HepG2) cells researchgate.net. CSA significantly inhibits the proliferation of these neoplastic cells, with reported half-maximal inhibitory concentration (IC50) values for HeLa, Caco-2, and MCF-7 cells ranging from 39 to 80 µg/mL, 32 to 80 µg/mL, and 42 to 80 µg/mL, respectively researchgate.net. This inhibitory effect extends to estrogen receptor-positive (ER-positive) MCF-7 breast cancer cells mdpi.com.

Table 1: Antiproliferative Effects of Cajaninstilbene Acid (CSA) on Cancer Cell Lines

| Cancer Cell Line | IC50 Range (µg/mL) | Reference |

| HeLa | 39 - 80 | researchgate.net |

| Caco-2 | 32 - 80 | researchgate.net |

| MCF-7 | 42 - 80 | researchgate.net |

A key mechanism through which CSA exerts its antiproliferative effects is by modulating cell cycle progression. CSA induces G2/M phase arrest in breast cancer cells, specifically MCF-7, in a concentration-dependent manner, with effective concentrations ranging from 8.88 to 14.79 µM mdpi.comnih.govresearchgate.net. This arrest is associated with the compound's influence on BRCA-related DNA damage response pathways and cell cycle-regulated chromosomal replication pathways mdpi.comnih.govresearchgate.net. Furthermore, CSA has been observed to downregulate the expression of BRCA-1 and BRCA-2 genes while upregulating p21 expression, a known cell cycle inhibitor researchgate.net. Another compound isolated from Cajanus cajan, Cajanol, also contributes to cell cycle arrest at the G2/M phase in MCF-7 cells researchgate.netmdpi.com.

Beyond cell cycle arrest, CSA actively induces apoptosis (programmed cell death) in cancer cells. In MCF-7 breast cancer cells, CSA triggers apoptosis in a concentration-dependent manner mdpi.comnih.govresearchgate.net. The molecular mechanisms underlying this apoptotic induction involve the breakdown of the mitochondrial membrane potential (MMP), an upregulation of the pro-apoptotic protein Bax, a downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspase-3 mdpi.comnih.govresearchgate.net. Similarly, Cajanol has been shown to induce apoptosis in MCF-7 cells via a reactive oxygen species (ROS)-mediated mitochondria-dependent pathway researchgate.netmdpi.com.

Research indicates that CSA exhibits a degree of specificity in its cytotoxic effects. It demonstrates cytotoxicity towards tamoxifen-resistant MCF-7 breast cancer cells, suggesting its potential utility in overcoming drug resistance researchgate.netnih.gov. Importantly, CSA shows low cytotoxicity in ERα-negative breast tumor cells, implying a selective action towards ER-positive cancers researchgate.netnih.gov. Its effectiveness in inducing cytotoxicity is also independent of the p53 status of the cells researchgate.netnih.gov. Studies using primary cell cultures derived from human breast cancer biopsies further support this specificity, as ER-positive tumors were found to be more sensitive to CSA treatment compared to ER-negative ones researchgate.netnih.gov.

The anticarcinogenic potential of CSA has been validated through in vivo studies. CSA has demonstrated activity in inhibiting tumor growth in animal models of breast cancer researchgate.netmdpi.comresearchgate.net. In MCF-7-xenografted nude mice, administration of CSA (at doses of 15 or 30 mg/kg) led to G2/M phase arrest and induction of apoptosis within the tumors mdpi.com. Notably, the inhibition of xenografted MCF-7 cells in nude mice by CSA was observed to be more effective than that achieved with cyclophosphamide, a conventional chemotherapeutic agent researchgate.netnih.gov.

Anti-Inflammatory and Immunomodulatory Effects

This compound, an isoflavonoid (B1168493), and Cajaninstilbene Acid (CSA), a stilbene (B7821643), both contribute to the anti-inflammatory and immunomodulatory profile of Cajanus cajan.

This compound exhibits potent anti-inflammatory activity, particularly by suppressing inflammatory mediators in macrophages. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound significantly reduced the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) mdpi.comnih.gov. The inhibitory concentrations (IC50) for these inflammatory markers were 19.38 ± 0.05 µM for NO, 7.78 ± 0.04 µM for IL-6, and 26.82 ± 0.11 µM for TNF-α mdpi.comnih.gov. The anti-inflammatory mechanism of this compound involves the suppression of activation and nuclear translocation of the transcription factor NF-κB, through the phosphorylation of IκB and p65 mdpi.comnih.gov. Structural analysis suggests that the presence of an OH-2′ group in the B ring of this compound may enhance its anti-inflammatory activity mdpi.com.

Table 2: Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

| Inflammatory Mediator | IC50 (µM) | Reference |

| Nitric Oxide (NO) | 19.38 ± 0.05 | mdpi.comnih.gov |

| Interleukin-6 (IL-6) | 7.78 ± 0.04 | mdpi.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | 26.82 ± 0.11 | mdpi.comnih.gov |

Regulation of Pro-inflammatory Mediator Production

This compound has demonstrated a significant capacity to regulate the production of pro-inflammatory mediators. Studies have shown that this compound effectively suppresses the release of key inflammatory molecules in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. sci-hub.seresearchgate.netnih.gov This includes a reduction in nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production. sci-hub.seresearchgate.netnih.gov

Detailed research findings on the inhibitory concentrations (IC50) of this compound against these mediators are presented in Table 1.

Table 1: Inhibitory Concentrations (IC50) of this compound on Pro-inflammatory Mediators

| Pro-inflammatory Mediator | IC50 (µM) |

| Nitric Oxide (NO) | 19.38 ± 0.05 sci-hub.seresearchgate.net |

| Interleukin-6 (IL-6) | 7.78 ± 0.04 sci-hub.seresearchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | 26.82 ± 0.11 sci-hub.seresearchgate.net |

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are intricately linked to its ability to modulate specific inflammatory signaling pathways. Research indicates that this compound achieves its anti-inflammatory actions by suppressing the activation and subsequent nuclear translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor. sci-hub.seresearchgate.netnih.gov This suppression is mediated through the phosphorylation of IκB and p65, critical steps in the NF-κB activation cascade. sci-hub.seresearchgate.netnih.gov

Antioxidant Properties

This compound possesses notable antioxidant properties, contributing to its potential in mitigating oxidative stress. researchgate.netresearchgate.netresearchgate.net

Direct Radical Scavenging Activities

This compound acts as a scavenger for free radicals, which are implicated in oxidative stress and various chronic diseases. researchgate.netresearchgate.net Specific studies have evaluated the direct radical scavenging activity of this compound. For instance, this compound has been reported to exhibit DPPH free radical scavenging activity with an IC50 value of 38.0 µg/mL. scribd.com

While extracts of Cajanus cajan leaves have shown significant scavenging activities against hydroxyl, superoxide (B77818), and nitric oxide radicals with specific IC50 values (e.g., hydroxyl radical: 175.73 ± 7.50 µg/ml; superoxide radical: 27.17 ± 0.9 µg/ml; nitric oxide: 60.78 ± 5.15 µg/ml), researchgate.netresearchgate.net direct quantitative data for isolated this compound for all these specific radical scavenging assays are not as extensively detailed in the provided literature as for DPPH.

Enhancement of Endogenous Antioxidant Systems

The role of this compound in enhancing endogenous antioxidant systems is an area of ongoing research. While related compounds like Cajaninstilbene Acid (CSA) have been shown to activate the Nrf2 pathway, leading to enhanced expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), nih.govresearchgate.net direct evidence specifically detailing this compound's isolated effect on the enhancement of endogenous antioxidant enzymes like Superoxide Dismutase (SOD) or Catalase (CAT) or direct activation of the Nrf2 pathway is not explicitly provided for isolated this compound in the current literature. General antioxidant effects of Cajanus cajan extracts, which contain this compound, are well-documented to include enhancement of antioxidant enzyme activities. sciprofiles.comsci-hub.se

Antimicrobial Activities

This compound has also been recognized for its antimicrobial properties, suggesting its potential as an agent against various microorganisms. researchgate.netresearchgate.net

Antibacterial Efficacy

General reports indicate that this compound exhibits antimicrobial effects. researchgate.netresearchgate.net However, specific minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for isolated this compound against common bacterial strains like Staphylococcus aureus or Escherichia coli are not widely available in the provided research, distinct from studies on crude extracts or other related stilbenes. For example, while Cajanus cajan extracts have shown antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli, researchgate.net and other stilbenes from pigeon pea have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), researchgate.net specific quantitative data for this compound alone against these bacteria are limited. One study mentioned this compound preventing the growth of 20% of tested organisms in a broad screening, but without specific MIC values for this compound itself. acs.org

Metabolic Regulatory Effects

Antidiabetic and Hypoglycemic Properties

Research indicates that this compound, as well as the methanolic extracts of Cajanus cajan leaves, possess significant antidiabetic and hypoglycemic effects. Studies in alloxan-induced diabetic rats demonstrated that the methanolic extract of C. cajan leaves significantly reduced fasting blood sugar levels in a dose-dependent manner, achieving maximum hypoglycemic effects within 4-6 hours wikipedia.orgciteab.com. Furthermore, this extract was observed to suppress postprandial hyperglycemia in rats, indicating its ability to manage blood glucose levels after meals citeab.com.

The antidiabetic activity of C. cajan is attributed, in part, to its flavonoid and saponin (B1150181) content, which are believed to synergistically contribute to blood glucose lowering. These compounds may stimulate insulin (B600854) secretion from pancreatic beta cells and enhance the utilization of peripheral glucose mims.com.

This compound has been shown to directly influence cellular glucose uptake. In HepG2 cells, this compound significantly improved basal glucose uptake in a concentration-dependent manner nih.gov. Notably, the effect of this compound in enhancing glucose uptake was reported to be stronger than that of rosiglitazone, a known antidiabetic drug nih.gov. This stimulation of glucose uptake into peripheral cells is a crucial mechanism by which compounds can contribute to reducing circulating blood glucose levels nih.gov.

Table 1: Comparative Effects on Basal Glucose Uptake in HepG2 Cells

| Compound | Effect on Basal Glucose Uptake (HepG2 cells) | Relative Potency (vs. Rosiglitazone) | Reference |

| This compound | Significantly improved, concentration-dependent | Stronger | nih.gov |

| Rosiglitazone | Improved | Baseline for comparison | nih.gov |

Hypolipidemic and Hypocholesterolemic Activities

This compound exhibits promising hypolipidemic and hypocholesterolemic activities. Studies on stilbene-containing extract-fractions from C. cajan (sECC), which include this compound, have demonstrated significant reductions in lipid profiles in diet-induced hypercholesterolemic mice wikipedia.orgguidetopharmacology.org.

Specific findings include:

Reduction in Cholesterol and Triglycerides: After four weeks of treatment, sECC (at 200 mg/kg/day) significantly attenuated increased serum and hepatic total cholesterol by 31.4% and 22.7%, respectively, compared to the hypercholesterolemia model group. Serum and liver triglyceride levels were also lowered by 22.98% and 14.39%, respectively.

Decrease in LDL-Cholesterol: Serum low-density lipoprotein cholesterol (LDL-C) was notably decreased by 52.8%.

Mechanism of Action: The hypolipidemic effects of this compound and related stilbenes may involve multiple mechanisms. One proposed pathway is the upregulation of ATP-binding cassette transporter A1 (ABCA1) protein expression, which subsequently leads to increased macrophage cholesterol efflux and enhanced reverse cholesterol transport (RCT) nih.gov. Additionally, the hypocholesterolemic effect of sECC has been linked to the enhancement of hepatic Low-Density Lipoprotein-receptor (LDL-receptor) and cholesterol-7-alpha-hydroxylase (CYP7A1) expression levels, which are crucial for cholesterol homeostasis and bile acid synthesis wikipedia.org.

Table 2: Effects of Stilbene-Containing C. cajan Extract (sECC) on Lipid Parameters in Hypercholesterolemic Mice (200 mg/kg/day for 4 weeks)

| Parameter | Model Group (Control) | sECC Treated Group | Percentage Reduction | Reference |

| Serum Total Cholesterol | Increased | Attenuated | 31.4% | |

| Hepatic Total Cholesterol | Increased | Attenuated | 22.7% | |

| Serum Triglycerides | Elevated | Lowered | 22.98% | |

| Liver Triglycerides | Elevated | Lowered | 14.39% | |

| Serum LDL-Cholesterol | Elevated | Decreased | 52.8% |

Neuroprotective Effects

While the PubChem database distinguishes between this compound (CID 5281706) and Cajaninstilbene acid (CID 9819225), some scientific literature has used "Cajanine" interchangeably with "Cajaninstilbene acid" when discussing its biological activities. Based on this reported synonymy in certain contexts, the neuroprotective effects attributed to Cajaninstilbene acid are relevant to the broader discussion of this compound's pharmacological potential.

Cajaninstilbene acid (CSA), a stilbene derivative from Cajanus cajan, has demonstrated significant neuroprotective activities in various experimental models. It has shown protective effects against cerebral ischemia-reperfusion (I/R) and oxidative stress-induced nerve damage.

Key neuroprotective mechanisms and findings for Cajaninstilbene acid include:

Reduction of Oxidative Stress: CSA reduces intracellular reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while increasing superoxide dismutase (SOD) activity, thereby mitigating oxidative stress in neuronal cells (e.g., SH-SY5Y cells).

Mitochondrial Protection: It blocks cytochrome c release and reduces mitochondrial dysfunction induced by oxidative stress.

AMPK/Nrf2 Pathway Activation: CSA exerts its neuroprotective effects by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This activation leads to enhanced expression of antioxidant enzymes, which in turn reduces oxidative stress and mitochondrial dysfunction. Inhibition of Nrf2 by brusatol (B1667952) has been shown to weaken CSA-mediated neuroprotection, highlighting the importance of this pathway.

Alleviation of Cognitive Impairment: CSA has been reported to alleviate learning and memory impairments in mice induced by amyloid β1–42 (Aβ1–42) oligomers, a key factor in Alzheimer's disease. It also reduced Aβ1–42 levels in the hippocampus and modulated microglial and astrocyte reactivity.

Antidepressant Effects: Studies have indicated that CSA can exert antidepressant effects by inhibiting hypothalamic-pituitary-adrenal (HPA) axis function and increasing neurotransmitter levels, as observed in mice subjected to chronic unpredictable mild stress (CUMS).

Table 3: Neuroprotective Mechanisms and Effects of Cajaninstilbene Acid (CSA)

| Mechanism/Effect | Observed Outcome | In Vitro Model | In Vivo Model | Reference |

| Reduced Oxidative Stress | Decreased ROS, MDA; Increased SOD activity | SH-SY5Y cells | MCAO/R rats | |

| Mitochondrial Protection | Blocked cytochrome c release; Reduced mitochondrial dysfunction | SH-SY5Y cells | MCAO/R rats | |

| AMPK/Nrf2 Pathway Activation | Enhanced antioxidant enzyme expression | SH-SY5Y cells | MCAO/R rats | |

| Alleviation of Cognitive Impairment | Reduced Aβ1–42 levels in hippocampus; Modulated microglial/astrocyte reactivity | Not specified | Aβ1–42 oligomer-induced mice | |

| Antidepressant Effects | Inhibited HPA axis function; Increased neurotransmitter levels | Not specified | CUMS mice |

Molecular Mechanisms of Action of Cajanin

Cellular Signaling Pathway Modulation in Anticarcinogenic Activity

Cajaninstilbene acid (CSA) demonstrates anticarcinogenic activity by modulating several crucial cellular signaling pathways, impacting DNA integrity, cell cycle progression, and programmed cell death researchgate.net.

Cajaninstilbene acid has been shown to induce BRCA-related DNA damage in breast cancer cells researchgate.net. This perturbation of DNA damage response pathways is a key aspect of its anticarcinogenic mechanism, contributing to its cytotoxic effects on cancer cells researchgate.netresearchgate.net.

Cajaninstilbene acid influences cell cycle progression by regulating key checkpoint proteins. It has been observed to downregulate BRCA-1 and BRCA-2 expression while upregulating p21 expression researchgate.net. BRCA1 plays a crucial role in maintaining genomic integrity through DNA repair and cell cycle regulation, and its loss can lead to genomic instability jcancer.org. BRCA1 inhibits the G1/S cell cycle transition by inducing p21WAF1/CIP1, a cyclin-dependent kinase inhibitor jcancer.orgnih.gov. The overexpression of BRCA1 strongly activates the p21WAF1 promoter, independent of p53 nih.gov. This modulation of cell cycle checkpoint proteins by CSA contributes to cell cycle arrest, a strategy often employed in cancer therapy to inhibit tumor cell proliferation researchgate.net.

Cajaninstilbene acid induces apoptosis in breast cancer cells through a reactive oxygen species-mediated mitochondria-dependent pathway researchgate.net. This process involves the upregulation of Bax, downregulation of Bcl-2, and activation of caspase-3 researchgate.net. Mitochondrial depolarization is a critical step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which are key proteases in the execution of apoptosis researchgate.net.

Cajaninstilbene acid exhibits antiestrogenic and anticancer activities towards estrogen receptor-alpha (ERα)-positive breast cancer cells researchgate.net. It demonstrates cytotoxicity towards tamoxifen-resistant MCF-7 cells while showing low cytotoxicity towards ERα-negative breast tumor cells researchgate.net. CSA binds to and inhibits estrogen receptor alpha (ERα) in ERα-positive breast cancer cells researchgate.net. ERα is a principal endocrine regulatory protein in breast cancer, and its targeted manipulation is a primary strategy in treating ERα-positive breast cancer bioinformation.netmdpi.com. The estrogen receptor signaling pathway mediates its effects through genomic and non-genomic pathways, with ERα and ERβ being the primary subtypes involved in genomic effects bmbreports.org.

Mechanisms in Anti-Inflammatory Responses

Cajanin and Cajaninstilbene Acid (CSA) exhibit significant anti-inflammatory effects through the modulation of key inflammatory signaling pathways.

This compound has been shown to effectively inhibit inflammatory signaling mechanisms, including the NF-κB pathways nih.gov. Specifically, this compound significantly suppresses the phosphorylation and nuclear relocation of the transcription factor NF-κB, leading to a reduction in the production of LPS-stimulated inflammatory molecules such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS) nih.govnih.gov. NF-κB is a critical regulator of mammalian immune and inflammatory responses, and its activation involves the phosphorylation and degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus ecrjournal.comdovepress.complos.org. Cajaninstilbene acid (CSA) also inhibits the phosphorylation of proteins involved in the NF-κB pathway, such as p-IκBα and p-p65, thereby suppressing NF-κB activation and nuclear translocation researchgate.net. This anti-inflammatory activity of CSA and its derivatives is associated with the inhibition of NF-κB and MAPK pathways, partly by resisting the LPS-induced decrease of PPARγ through improving its expression researchgate.net.

Downregulation of Inflammatory Gene Expression (e.g., iNOS, IL-6, TNF-α)

Cajaninstilbene Acid (CSA), a stilbene (B7821643) compound often studied alongside this compound due to its shared botanical origin, demonstrates significant anti-inflammatory activity. uni.luscispace.com Studies have shown that CSA can effectively inhibit the release of pro-inflammatory mediators such as nitric oxide (NO) and key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cellular models like lipopolysaccharide (LPS)-stimulated murine macrophages. scispace.com This anti-inflammatory effect is largely attributed to CSA's capacity to inhibit the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. scispace.com Furthermore, CSA helps to counteract the LPS-induced reduction in Peroxisome Proliferator-Activated Receptor gamma (PPARγ) expression, thereby contributing to its anti-inflammatory profile. scispace.com The downregulation of inducible nitric oxide synthase (iNOS), an enzyme responsible for NO production, is a critical aspect of reducing inflammatory responses. invivochem.cn High levels of cytokines like IL-1β, TNF-α, and IL-6 are commonly associated with chronic inflammatory conditions. perflavory.comlipidmaps.org

Summary of Anti-inflammatory Effects of Cajaninstilbene Acid

| Inflammatory Mediator/Pathway | Effect of Cajaninstilbene Acid (CSA) | Mechanism | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of release | Downregulation of iNOS | scispace.cominvivochem.cn |

| TNF-α | Inhibition of release | Inhibition of NF-κB and MAPK pathways | scispace.com |

| IL-6 | Inhibition of release | Inhibition of NF-κB and MAPK pathways | scispace.com |

| NF-κB pathway | Inhibition | Direct inhibition of phosphorylation | scispace.com |

| MAPK pathway | Inhibition | Direct inhibition of phosphorylation | scispace.com |

Mechanisms Underlying Antioxidant Effects

This compound itself exhibits antioxidant properties. swan.ac.uk Cajaninstilbene Acid (CSA) also possesses notable antioxidant activities. uni.lumdpi.comchem960.com

A significant mechanism underlying the antioxidant effects of Cajaninstilbene Acid (CSA) involves the activation of the Sestrin2/LKB1/AMPK pathway. uni.lunih.govnih.gov This pathway plays a crucial role in cellular stress responses and metabolic regulation. CSA has been shown to protect against acetaminophen-induced liver injury (AILI) by enhancing mitochondrial quality control and alleviating oxidative stress through the activation of this pathway. nih.gov Sestrin2, a stress-inducible metabolic protein, is instrumental in stimulating AMPK-mediated mitochondrial quality control and suppressing reactive oxygen species (ROS). nih.gov LKB1, an upstream kinase, is critical for the activation of AMP-activated protein kinase (AMPK), and its upregulation by CSA, in conjunction with Sestrin2, contributes to the compound's protective effects. nih.gov The activation of AMPK, in turn, can enhance the expression of antioxidant enzymes by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) in the antioxidant system. uni.luchem960.com

Key Components and Effects of Sestrin2/LKB1/AMPK Pathway Activation by Cajaninstilbene Acid

| Pathway Component | Role in Pathway | Effect of CSA | Outcome | Reference |

|---|---|---|---|---|

| Sestrin2 | Stress-inducible metabolic protein | Upregulation, promotes AMPK activation | Enhanced mitochondrial quality control, ROS repression | nih.gov |

| LKB1 | Upstream kinase for AMPK | Upregulation | AMPK activation | nih.gov |

| AMPK | Central metabolic sensor | Activation (phosphorylation) | Enhanced mitochondrial quality control, Nrf2 activation | chem960.comnih.gov |

| Nrf2 | Transcription factor for antioxidant enzymes | Activation (via AMPK) | Increased antioxidant enzyme expression | uni.luchem960.com |

| Oxidative Stress | Cellular damage from ROS | Alleviation | Protection against injury (e.g., AILI) | nih.gov |

Mechanisms of Antimicrobial Action

This compound exhibits antimicrobial properties. swan.ac.uk Specifically, Cajaninstilbene Acid (CSA) has demonstrated significant activity against vancomycin-resistant Enterococcus (VRE), a major nosocomial pathogen. mdpi.com

A primary mechanism by which Cajaninstilbene Acid (CSA) exerts its antimicrobial effects is through the inhibition of the bacterial phosphotransferase system (PTS). mdpi.com The PTS is a ubiquitous and essential system in many bacteria, playing critical roles in the coupled uptake and phosphorylation of carbohydrates. It is also involved in signal transduction and catabolite repression, ensuring efficient utilization of carbohydrates for bacterial growth and reproduction. Proteomics and fluorescence quantitative PCR studies have confirmed that CSA specifically inhibits the carbohydrate-specific type II transporters within the PTS system. mdpi.com

By inhibiting the PTS system, Cajaninstilbene Acid (CSA) directly disrupts the normal transport of carbohydrates into bacterial cells. mdpi.com This disruption of carbohydrate uptake subsequently leads to an imbalance in carbohydrate metabolism, which is crucial for bacterial energy production. The resulting impairment of energy metabolism ultimately hinders the normal growth and metabolic functions of bacteria, leading to bacterial death. mdpi.com

Antimicrobial Mechanisms of Cajaninstilbene Acid

| Target/Process | Effect of Cajaninstilbene Acid (CSA) | Outcome | Reference |

|---|---|---|---|

| Bacterial Phosphotransferase System (PTS) | Inhibition of carbohydrate-specific type II transporters | Impaired carbohydrate uptake and phosphorylation | mdpi.com |

| Carbohydrate Transport | Disruption | Imbalance in carbohydrate metabolism | mdpi.com |

| Energy Metabolism | Disruption | Hindered bacterial growth and metabolic functions | mdpi.com |

Molecular Basis of Osteogenesis and Bone Protection

This compound demonstrates a non-estrogenic bone-forming effect, making it a compound of interest for bone health. swan.ac.uk It exhibits potent mitogenic (promoting cell division) and differentiation-promoting effects on osteoblasts. Osteoblasts are the cells responsible for synthesizing and depositing new bone matrix, which then undergoes mineralization to form stable bone tissue.

Osteogenic and Bone Protective Effects of this compound

| Effect/Process | Mechanism/Pathway | Outcome | Reference |

|---|---|---|---|

| Osteoblast Proliferation | Mitogenic effects | Increased osteoblast numbers | |

| Osteoblast Differentiation | Differentiation-promoting effects | Mature, functional osteoblasts | |

| Bone Formation | Activation of MEK-Erk and Akt pathways | Increased bone matrix deposition and mineralization | |

| Bone Mineral Density (BMD) | Enhanced osteogenesis | Increased BMD at various skeletal sites | |

| Bone Biomechanical Strength | Enhanced osteogenesis | Improved bone strength | |

| Mineral Apposition Rate (MAR) | Enhanced osteogenesis | Increased rate of new mineralized bone formation |

Mechanisms of Antiviral Activity

This compound has been identified as a potent inhibitor of Hepatitis C Virus (HCV) replication. nih.govchemfaces.comacs.orgmedchemexpress.comresearchgate.netnih.gov Its antiviral effects against HCV are notable, demonstrating inhibitory activity against both drug-resistant and wild-type strains of the virus. nih.govchemfaces.comacs.orgresearchgate.netnih.gov This host-targeting approach also allows for synergistic inhibition of HCV replication when this compound is combined with approved direct-acting antiviral agents (DAAs). nih.govchemfaces.comacs.orgresearchgate.netnih.gov

Downregulation of Host Cellular Proteins (e.g., Chondroitin (B13769445) Sulfate (B86663) N-Acetylgalactosaminyltransferase 1 for this compound against HCV)

The primary mechanism by which this compound inhibits HCV replication involves the downregulation of a specific host cellular protein: chondroitin sulfate N-acetylgalactosaminyltransferase 1 (CSGalNAcT-1). nih.govchemfaces.comacs.orgmedchemexpress.comresearchgate.netnih.gov CSGalNAcT-1 is a crucial enzyme responsible for initiating the chondroitin sulfate chain, and its role in HCV replication was not previously understood until the elucidation of this compound's mechanism of action. acs.orgresearchgate.net

The effectiveness of this compound against HCV has been quantified, with an EC50 value indicating its potency:

| Compound | Target Virus | Mechanism of Action | EC50 (µM) |

| This compound | Hepatitis C | Downregulation of Chondroitin Sulfate N-Acetylgalactosaminyltransferase 1 (CSGalNAcT-1) | 3.17 ± 0.75 nih.govchemfaces.comacs.orgmedchemexpress.comresearchgate.netnih.gov |

This host-targeting antiviral (HTA) strategy offers advantages over direct-acting antiviral agents, including a reduced likelihood of developing drug resistance and the potential for broad-spectrum antiviral activity. researchgate.net

Mechanisms in Metabolic Regulation

This compound demonstrates potential in metabolic regulation, particularly concerning lipid metabolism. nih.govchemfaces.com Its effects suggest a role in influencing cholesterol homeostasis within the body. chemfaces.com

Upregulation of ABCA1 Protein Expression and Macrophage Cholesterol Efflux

A key mechanism identified in this compound's metabolic regulatory potential is its ability to upregulate the expression of ATP-binding cassette transporter A1 (ABCA1) protein. chemfaces.com ABCA1 is a critical membrane transporter that facilitates the efflux of cholesterol from macrophages. nih.govfrontiersin.orgplos.orgmdpi.com This process is the initial step in reverse cholesterol transport (RCT), a pathway that removes excess cholesterol from peripheral tissues and transports it back to the liver for excretion, thereby playing a significant role in preventing atherosclerosis. chemfaces.comfrontiersin.orgmdpi.com

Studies have shown that this compound's potential hypolipidemic effects are mediated through this upregulation of ABCA1, leading to an increase in macrophage cholesterol efflux. chemfaces.com For instance, the percentage of cholesterol efflux from macrophages was observed to increase by 55.39% and 24.97% in specific experimental groups treated with a Cajanus cajan extract containing this compound, correlating with a significant increase in ABCA1 expression. chemfaces.com

Structure Activity Relationship Sar Studies and Derivatives of Cajanin

Elucidation of Structure-Activity Relationships for Biological Efficacy

Cajanin is characterized as a glycosylated flavonoid, specifically identified as 7-O-β-D-glucopyranosyl-3',4'-dihydroxyflavone ontosight.ai. Its unique chemical structure is directly responsible for its solubility, stability, and observed biological activities ontosight.ai.

Research into the anti-inflammatory properties of isoflavonoids, including this compound, highlights the importance of the chemical structure of the B ring in modulating biological efficacy. Comparative studies have shown that this compound demonstrates potent anti-inflammatory effects. For instance, in lipopolysaccharide (LPS)-activated murine macrophages, this compound (compound 7) exhibited a stronger inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) protein and the activity of nuclear factor-kappa B (NF-κB) compared to prunetin (B192199) (compound 4), another isoflavonoid (B1168493) derivative nih.gov. This suggests that specific features or substitutions on the B ring of the isoflavonoid scaffold, as present in this compound, contribute significantly to its enhanced anti-inflammatory profile. nih.gov

Characterization of Natural Derivatives and Analogues of this compound

This compound itself is a naturally occurring isoflavone (B191592) found in various plant species, including Cajanus cajan (pigeon pea) ontosight.aicolab.ws. Beyond this compound, several other natural isoflavonoids and related compounds have been identified that share structural similarities or are derived from the same plant sources.

One notable natural analogue is Cajanol (PubChem CID: 442670), an isoflavone isolated from the roots of Cajanus cajan mdpi.comnih.govmdpi.com. Cajanol has been characterized for its diverse biological activities, including antibacterial properties and significant anti-cancer effects. Studies indicate that Cajanol can inhibit cell growth, induce cell cycle arrest, and promote apoptosis in human cancer cell lines mdpi.commdpi.com.

Another related natural isoflavonoid is Prunetin (PubChem CID: 5281705). Prunetin has been isolated and its biological activity, particularly anti-inflammatory effects, has been comparatively studied alongside this compound, providing insights into the structural nuances that influence their respective potencies nih.gov.

The presence of these diverse isoflavonoids in natural sources underscores the rich chemical diversity within this class of compounds and provides a foundation for understanding their natural roles and potential therapeutic applications.

Design and Synthesis of Novel this compound Derivatives and Analogues

The synthesis of natural products and their analogues is a critical step in drug discovery, allowing for the exploration of SAR and the generation of compounds with improved pharmacological profiles. The synthesis of this compound, as a natural isoflavone, and its aglycones has been reported colab.ws. This foundational work provides a basis for creating modified structures.

While specific detailed reports on the de novo rational design and synthesis of novel synthetic derivatives of the flavonoid this compound (beyond its natural forms or aglycones) are not extensively highlighted in the provided literature, the general principles of rational drug design are applicable. Rational design involves systematically modifying chemical structures to enhance desired biological activities, improve selectivity for specific targets, or reduce potential toxicity gardp.orgnih.govnajah.edunih.gov. This approach typically leverages insights gained from SAR studies to guide structural alterations.

The synthesis of analogues often involves modifying functional groups, altering the substitution patterns on the aromatic rings, or introducing new moieties to probe their impact on binding affinity and biological response. Such synthetic endeavors aim to create compounds that retain or enhance the beneficial properties of the parent this compound while potentially overcoming any limitations.

Comparative Bioactivity Profiling of Synthetic Compounds

Comparative bioactivity profiling is essential for evaluating the therapeutic potential of new compounds and understanding the impact of structural modifications. For this compound, this involves assessing the biological activities of its natural derivatives and any synthesized analogues against various targets or pathways.

A key comparative study highlighted the differential anti-inflammatory activities of this compound and Prunetin. As detailed in Section 5.1, this compound (compound 7) demonstrated superior anti-inflammatory efficacy compared to Prunetin (compound 4) in inhibiting iNOS protein expression and NF-κB activity in LPS-stimulated murine macrophages nih.gov. This direct comparison between two closely related natural isoflavonoid derivatives provides valuable data on how subtle structural differences can translate into varying biological potencies. nih.gov

While the provided search results did not offer extensive data on the comparative bioactivity profiling of novel synthetic this compound (flavonoid) derivatives, the principles established from natural analogues, such as the importance of the B ring structure in anti-inflammatory activity, would guide future synthetic efforts and their subsequent bioactivity assessments.

Comparative Anti-inflammatory Activity of Isoflavonoids nih.gov

| Compound Name | Compound Type | Effect on iNOS Expression (LPS-activated macrophages) | Effect on NF-κB Activity (LPS-activated macrophages) | PubChem CID |

| This compound | Isoflavonoid | Decreased in a dose-dependent manner | More effective inhibition | 5281706 |

| Prunetin | Isoflavonoid | Not significantly different from LPS control | Less effective inhibition | 5281705 |

This table illustrates the comparative anti-inflammatory effects, underscoring this compound's promising activity within the isoflavonoid class.

Advanced Research Methodologies and Analytical Techniques in Cajanin Studies

In Vitro Research Models

In vitro studies form the foundational tier of Cajanin research, offering controlled environments to dissect its molecular and cellular effects. These models range from complex cell culture systems that mimic physiological conditions to simplified cell-free assays that isolate specific biochemical interactions.

Diverse Cell Culture Systems for Efficacy and Mechanism Studies

Cell culture systems are indispensable tools for evaluating the efficacy of this compound and understanding its underlying mechanisms of action against various diseases. Researchers utilize a variety of established cell lines to model different pathologies. For instance, the antiproliferative effects of compounds from Cajanus cajan, such as this compound, have been investigated using a panel of human cancer cell lines. researchgate.net These include MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), Caco-2 (colorectal adenocarcinoma), A549 (lung cancer), and HepG2 (hepatoma) cells. researchgate.net Such studies allow for the direct assessment of cytotoxicity and the compound's ability to inhibit cancer cell growth.

Beyond cancer research, cell culture models are used to study other therapeutic areas. For example, the effect of Cajanus cajan extracts on osteogenesis has been explored using mesenchymal stem cells (MSCs). researchgate.net These multipotent stromal cells can differentiate into osteoblasts, making them an excellent model to study compounds that may enhance bone formation. researchgate.net Furthermore, specialized Cajanus cajan cell suspension cultures (CCSCs) have been established as an effective in vitro platform for the high-yield production of pharmacologically active phenolic compounds, including this compound-related stilbenoids like cajaninstilbene acid. researchgate.net

Table 1: Examples of Cell Culture Systems in Cajanus cajan Research

| Cell Line/System | Cell Type | Research Application | Key Findings |

|---|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Anticancer Efficacy | Investigation of antiproliferative effects. researchgate.net |

| HeLa | Human Cervical Adenocarcinoma | Anticancer Efficacy | Study of cytotoxic properties. researchgate.net |

| Caco-2 | Human Colorectal Adenocarcinoma | Anticancer Efficacy | Assessment of growth inhibition. researchgate.net |

| A549 | Human Lung Cancer | Anticancer Efficacy | Evaluation of antiproliferative activity. researchgate.net |

| HepG2 | Human Hepatoma | Anticancer Efficacy | Analysis of cytotoxic mechanisms. researchgate.net |

| Mesenchymal Stem Cells (MSCs) | Multipotent Stromal Cells | Osteogenesis Enhancement | Promotion of proliferation and differentiation into osteoblasts. researchgate.net |

| ***Cajanus cajan* Cell Suspension Cultures (CCSCs)** | Plant Callus Culture | Bioactive Compound Production | Optimized production of phenolic compounds like cajaninstilbene acid. researchgate.net |

Cell-Free Biochemical Assays

Cell-free biochemical assays provide a reductionist approach to studying the direct interaction of this compound with specific molecular targets, devoid of the complexities of a cellular environment. These assays are crucial for determining enzymatic inhibition, antioxidant capacity, and other direct biochemical activities.

These systems use purified enzymes, receptors, or other proteins to quantify the effect of the compound in real-time. nih.govresearchgate.net For example, assays can be designed to measure the inhibition of enzymes critical to disease progression. In the context of compounds from natural sources, cell-free systems have been used to screen for biocatalytic activities and to rapidly test substrate specificity. mdpi.com This approach allows for high-throughput screening and detailed kinetic analysis of molecular interactions, providing precise data on how this compound might function at a molecular level. nih.govresearchgate.net

In Vivo Animal Models

In vivo studies using animal models are a critical step in translational research, bridging the gap between in vitro findings and potential human applications. These models allow for the examination of this compound's systemic effects, including its efficacy, pharmacodynamics, and interaction with a complex biological system.

Application of Disease-Specific Animal Models

To investigate the therapeutic potential of this compound across different diseases, researchers employ a variety of well-established, disease-specific animal models.

Cancer Xenografts: In oncology research, patient-derived xenograft (PDX) models, where human tumor tissues are implanted into immunocompromised mice, are considered a superior method for recapitulating the characteristics of a patient's cancer. nih.gov These models are invaluable for preclinical trials of novel drugs, validating drug combinations, and exploring mechanisms of drug resistance. nih.gov While specific this compound studies using PDX models are emerging, this methodology represents the gold standard for evaluating novel anticancer agents. The use of cell line-derived xenografts is also a common practice. nih.govmdpi.com

Infection Models: Mathematical models of infection transmission are increasingly used to understand the natural history of infection-associated diseases and to project the impact of control strategies. nih.gov These theoretical models can be complemented by in vivo animal models to test the efficacy of antimicrobial compounds. The selection of an appropriate animal model that can reproduce the pathophysiology of a specific infection is a critical challenge for researchers. nih.gov

Alzheimer's Disease Models: Research into neurodegenerative diseases like Alzheimer's often utilizes genetically engineered mouse models that replicate aspects of the disease's pathology, such as amyloid plaques and neurofibrillary tangles. researchgate.netnih.gov Common models include the 3xTg-AD and 5xFAD mice, which harbor human gene mutations associated with familial Alzheimer's disease. nih.gov Invertebrate models, such as Caenorhabditis elegans, are also used due to the significant homology between human and C. elegans genes involved in the disease. nih.gov

Bone Loss Models: The effect of stilbene (B7821643) extracts from Cajanus cajan on bone health has been studied using the ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis. researchgate.net Additionally, the impact on bone density has been assessed in diabetic/obese mice, providing insights into the compound's potential benefits in metabolic disease-related bone loss. researchgate.net

Table 2: Disease-Specific Animal Models in Preclinical Research

| Model Type | Specific Model Example | Disease Application | Purpose of Study |

|---|---|---|---|

| Cancer Xenograft | Patient-Derived Xenograft (PDX) Mice | Various Cancers | Efficacy testing of anticancer compounds in a patient-relevant context. nih.gov |

| Alzheimer's Disease | 3xTg-AD, 5xFAD Transgenic Mice | Alzheimer's Disease | To study the development of amyloid and tau pathology and evaluate neuroprotective agents. nih.gov |

| Bone Loss | Ovariectomized (OVX) Rat | Osteoporosis | To investigate the effects of compounds on preventing postmenopausal bone loss. researchgate.net |

| Bone Loss | Diabetic/Obese Mice | Metabolic Disease | To assess the impact on bone density in the context of metabolic disorders. researchgate.net |

Pharmacodynamic and Efficacy Investigations

Pharmacodynamic (PD) studies investigate what a drug does to the body, correlating measures of drug exposure with the therapeutic effect. nih.gov In animal models, this involves collecting samples (e.g., blood, tissue) at various time points after administration of this compound to measure its concentration and the corresponding biological response. Efficacy investigations aim to determine if the compound can produce the desired therapeutic outcome in a living organism. For example, in bone loss models, efficacy is measured by changes in tibial bone density or other bone health markers. researchgate.net In cancer xenograft models, efficacy is determined by measuring tumor growth inhibition over time. These studies are essential for validating the preclinical potential of this compound.

Omics Technologies for Comprehensive Biological Insights

Omics technologies offer a holistic approach to understanding the biological impact of this compound by simultaneously measuring entire sets of biological molecules. nih.govhilarispublisher.com These high-throughput methods provide a comprehensive snapshot of the molecular state of a cell or organism, revealing complex biological networks affected by the compound. The main branches of omics include:

Genomics: The study of the complete set of DNA, used to identify genetic variants that may influence the response to this compound. hilarispublisher.com

Transcriptomics: The analysis of all RNA molecules, which provides insights into how this compound alters gene expression. hilarispublisher.com

Proteomics: The large-scale study of proteins, including their abundance, modifications, and interactions, revealing how this compound affects cellular pathways at the protein level. hilarispublisher.com

Metabolomics: The comprehensive analysis of small molecules (metabolites), which can show how this compound alters metabolic pathways. hilarispublisher.com

An integrated multi-omics approach was used to study the response of pigeon pea (Cajanus cajan) roots to phosphate (B84403) starvation, combining genomic, transcriptomic, metabolomic, and lipidomic analyses. nih.gov This research demonstrates the power of omics to unravel complex biological responses. nih.gov Applying similar multi-omics strategies to this compound research can provide profound insights into its mechanisms of action, identify novel therapeutic targets, and discover biomarkers for predicting treatment response. mdpi.com

Proteomics for Global Protein Expression Analysis

Proteomics serves as a critical tool for analyzing the global protein expression in Cajanus cajan, offering insights into the physiological states and defense mechanisms of the plant where this compound is synthesized. Techniques such as high-resolution two-dimensional gel electrophoresis (2-DGE) coupled with MALDI-TOF-TOF-MS/MS analysis have been instrumental in creating proteome reference maps for different tissues, particularly seeds and leaves. nih.govmissouri.eduresearchgate.net

These studies have successfully identified hundreds of proteins, revealing significant changes in expression under various stress conditions, such as salinity and herbivory. researchgate.netnih.govnih.gov For instance, comparative proteomic analysis between pest-tolerant wild relatives and susceptible cultivated pigeon pea has highlighted differentially expressed proteins involved in defense, including those in the phenylpropanoid pathway which is crucial for flavonoid biosynthesis. nih.gov Tandem Mass Tag (TMT)-based quantitative proteomics has further enabled the multiplex relative quantification of proteins, allowing for simultaneous comparison across multiple samples and conditions. nih.gov This approach has been used to analyze the leaf proteomes of different Cajanus species, identifying proteins associated with resistance to pests like Helicoverpa armigera. nih.gov

Table 1: Key Findings from Proteomic Analyses of Cajanus cajan

| Research Focus | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Seed Proteome Mapping | 2-DGE, MALDI-TOF-TOF-MS/MS | Identification of 373 seed proteins, including a large number of stress-related proteins and storage proteins like 7S vicilin and 11S legumin. | nih.govmissouri.edu |

| Pest Resistance Analysis | TMT-based Quantitative Proteomics | Identification of differentially expressed proteins in pest-tolerant vs. susceptible genotypes, implicating both physical and chemical defense barriers. | nih.govnih.gov |

| Salt Stress Response | 2-DGE, MALDI-TOF-MS | Characterization of differentially expressed proteins in salt-tolerant and salt-sensitive varieties, identifying key proteins in photosynthesis, ion transport, and stress response. | researchgate.net |

| Integrated Proteome/Transcriptome Analysis | 2-D Gel, MALDI-TOF/TOF | Identification of 82 differentially expressed proteins under salt stress, with a high abundance related to carbohydrate metabolism and protein folding. | researchgate.net |

Transcriptomics (e.g., Microarray Profiling) for Gene Expression Analysis

Transcriptomics provides a powerful lens through which to view the gene expression landscape of Cajanus cajan. By profiling the transcriptome (the complete set of RNA transcripts), researchers can identify genes and gene networks that are active during specific developmental stages or in response to environmental stimuli. A primary technique used is RNA sequencing (RNA-Seq).

A significant achievement in this area is the development of the Cajanus cajan gene expression atlas (CcGEA), generated from extensive RNA-Seq data from 30 different tissues and developmental stages. nih.govnih.gov This resource has revealed a compendium of nearly 29,000 genes with varied expression patterns, providing invaluable information for identifying candidate genes involved in specific biological processes. nih.govnih.gov Furthermore, comparative transcriptome analyses between cultivated pigeon pea and its wild relatives, or between genotypes with contrasting traits (e.g., drought or waterlogging tolerance), have been conducted. frontiersin.orgplos.orgnih.gov These studies involve isolating total RNA, preparing transcriptome libraries, and using high-throughput sequencing to generate vast amounts of data. frontiersin.org Subsequent bioinformatic analysis identifies differentially expressed genes (DEGs) that can be linked to specific traits, such as stress tolerance. nih.govresearchgate.net

Table 2: Summary of Transcriptomic Studies in Cajanus cajan

| Study Objective | Technique | Key Outcomes | Reference |

|---|---|---|---|

| Gene Expression Atlas (CcGEA) | RNA-Seq | Generated a comprehensive atlas of 28,793 genes across 30 tissues, identifying genes related to pollen fertility and seed formation. | nih.govnih.gov |

| Waterlogging Stress Response | De novo RNA-Seq Analysis | Generated 39.2 GB of RNA-seq data to identify differentially expressed genes in waterlogging-tolerant and -sensitive genotypes. | frontiersin.org |

| Comparative Transcriptomics | Illumina Sequencing | Compared leaf transcriptomes of C. cajan and a wild relative, identifying a higher number of stress-responsive and signaling-related transcripts in the wild species. | plos.org |

| Drought Response Mechanism | RNA-Seq | Identified 1,102 potential drought-responsive genes by comparing drought-tolerant and -sensitive genotypes. | nih.govresearchgate.net |

Metabolomics for Metabolic Pathway Elucidation

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. In the context of this compound, metabolomics of Cajanus cajan is used to understand the biochemical pathways, including the flavonoid biosynthesis pathway, and how they are affected by environmental factors like soil salinity. nih.gov This approach provides a direct functional readout of the plant's physiological state.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the core analytical platforms for these studies. nih.govresearchgate.net In a typical workflow, metabolites are extracted from plant tissues, derivatized if necessary (for GC-MS), and then analyzed. The resulting data is processed using chemometric and multivariate analyses to identify metabolites that change significantly under different conditions. nih.gov Such studies in Cajanus cajan have successfully identified important metabolites produced in response to salinity stress, such as beta-cyano-L-alanine and various compatible solutes. nih.gov Pathway analysis tools like MetaboAnalyst are then used to map the identified metabolites onto known biochemical pathways, helping to elucidate the underlying mechanisms of stress response and tolerance. nih.govmetaboanalyst.cametaboanalyst.ca

Advanced Analytical and Spectroscopic Techniques

The precise identification, quantification, and structural elucidation of this compound rely on a suite of advanced analytical and spectroscopic techniques. These methods are characterized by their high sensitivity, specificity, and resolving power.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of phytochemicals like this compound in complex plant extracts. nih.gov HPLC first separates the components of a mixture based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio (m/z). In tandem MS (MS/MS), specific ions are selected and fragmented to produce a characteristic fragmentation pattern, which provides a high degree of confidence in compound identification. mdpi.com

This technique has been applied to analyze various extracts from Cajanus cajan, leading to the tentative identification of numerous bioactive metabolites, including flavonoids, from the seeds and stems. researchgate.netresearchgate.net The high sensitivity and specificity of LC-MS/MS make it ideal for detecting and quantifying low-abundance compounds in complex biological matrices. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (typically sub-2 µm) and operates at higher pressures than conventional HPLC. This results in dramatically improved resolution, sensitivity, and speed of analysis. UPLC can separate complex mixtures into sharper, narrower peaks, allowing for better resolution of closely related compounds, such as different isoflavonoid (B1168493) isomers, and more accurate quantification. While specific UPLC methods for this compound are not extensively detailed in the provided context, the technology is broadly applied in phytochemistry for the comprehensive profiling of plant secondary metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. The most common types are ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR). researchgate.net

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C-NMR provides information on the number and types of carbon atoms in a molecule (e.g., C=O, C=C, C-O, CH, CH₂, CH₃). researchgate.net

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure. acgpubs.orgmdpi.com NMR has been used to determine the structure of novel prenylated flavonones and other compounds isolated from Cajanus cajan. mdpi.comresearchgate.net

Table 3: Example Spectroscopic Data for an Isoflavonoid Core Structure

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | ~153.0 | ~7.9 (s) |

| 3 | ~124.5 | - |

| 4 | ~175.0 | - |

| 5 | ~127.0 | ~8.1 (d, J=8.5) |

| 6 | ~119.0 | ~7.4 (d, J=2.0) |

| 7 | ~164.0 | - |

| 8 | ~94.0 | ~6.9 (dd, J=8.5, 2.0) |

| 4' | ~158.0 | - |

| 5' | ~116.0 | ~6.9 (d, J=8.5) |

| 6' | ~130.0 | ~7.4 (d, J=8.5) |

Note: This table presents typical, generalized chemical shift values for an isoflavonoid skeleton for illustrative purposes and does not represent empirically measured data for this compound itself.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While its application directly to the isoflavone (B191592) this compound is not extensively documented, the methodology is well-established for the analysis of other phytoestrogens, providing a clear framework for its potential use in this compound studies. The inherent need for derivatization of polar functional groups in isoflavones is a critical step in GC-MS analysis.

The process begins with the derivatization of this compound to increase its volatility and thermal stability, a prerequisite for gas chromatography. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective method for converting the hydroxyl groups of isoflavones into their more volatile trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the sample is introduced into the GC system. The separation of derivatized this compound from other sample matrix components is achieved on a capillary column, typically with a non-polar or semi-polar stationary phase. The temperature of the GC oven is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

The eluted compounds then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are then separated by a tandem mass spectrometer (MS/MS). This tandem setup, often a triple quadrupole (QqQ), allows for highly selective and sensitive detection through modes like selected reaction monitoring (SRM). In SRM, a specific precursor ion (e.g., the molecular ion of derivatized this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process significantly reduces chemical noise and enhances the signal-to-noise ratio, enabling precise quantification even at low concentrations.

Hypothetical GC-MS/MS parameters for the analysis of derivatized this compound are presented in the table below, based on established methods for similar isoflavones. uab.edunih.gov

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| MS/MS Transitions | Hypothetical Precursor Ion -> Hypothetical Product Ion |

This table is for illustrative purposes and actual parameters would require experimental optimization.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique that couples the high-resolution separation power of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgchromatographyonline.com This combination is particularly well-suited for the analysis of charged and polar compounds like this compound and its metabolites in complex biological matrices, offering advantages in terms of minimal sample consumption, high separation efficiency, and rapid analysis times. nih.gov

In CE, separation is achieved in a narrow fused-silica capillary based on the differential migration of analytes in an electric field. The separation mechanism is primarily driven by the charge-to-size ratio of the analytes. For the analysis of this compound, which possesses acidic hydroxyl groups, an alkaline buffer system would be employed to deprotonate the molecule, imparting a negative charge and enabling its migration towards the anode. The use of coated capillaries can be beneficial to minimize the adsorption of analytes to the capillary wall, thereby improving peak shape and reproducibility.

The effluent from the CE capillary is seamlessly transferred to the mass spectrometer via an electrospray ionization (ESI) interface. ESI is a soft ionization technique that generates intact molecular ions from the analytes in the eluent, making it ideal for the analysis of thermally labile molecules like isoflavones. The ESI source would typically be operated in negative ion mode to facilitate the detection of the deprotonated [M-H]⁻ ion of this compound.